4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Description
4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a trifluoromethyl group at the 3-position and a 2-methoxybenzyl substituent at the 4-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-methoxybenzyl moiety may influence receptor-binding affinity.
Properties
Molecular Formula |
C14H16F3NO3 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16F3NO3/c1-21-11-5-3-2-4-9(11)6-10-7-18-8-13(10,12(19)20)14(15,16)17/h2-5,10,18H,6-8H2,1H3,(H,19,20) |
InChI Key |
DUCXUZQXXVWKBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2CNCC2(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, which can be achieved through the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling agent-mediated conditions. Typical protocols involve:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Methyl ester formation | Methanol, H₂SO₄ (catalytic), reflux | 4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate methyl ester |
| Activated ester | DCC/DMAP in DMF | Intermediate for peptide coupling or further functionalization |
Amidation
The carboxylic acid forms amides with primary/secondary amines via coupling reagents:
Key methods :
-
Carbodiimide-mediated : DCC or EDCI with HOBt in dichloromethane
-
CDI activation : Forms an acylimidazole intermediate for amine attack
-
Example reaction :
Substitution Reactions
Reductive Transformations
The carboxylic acid can be reduced to primary alcohols or aldehydes:
Lithium aluminum hydride (LiAlH₄) :
Note: The trifluoromethyl group remains intact under these conditions .
Ring-Opening Reactions
Under strong acidic/basic conditions, the pyrrolidine ring may undergo cleavage:
Hydrolysis :
-
Concentrated HCl (6M), reflux → Linear amino acid derivatives
-
Regioselectivity depends on protonation sites of the nitrogen
Aromatic Electrophilic Substitution
The 2-methoxyphenyl group participates in:
| Reaction | Electrophile | Position | Catalyst |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to OMe | H₂SO₄, 0-5°C |
| Sulfonation | SO₃/H₂SO₄ | Meta to OMe | Fuming H₂SO₄ |
Stability Under Physiological Conditions
Critical for drug development applications:
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 7.4 buffer, 37°C | Stable for 24h | None detected |
| Liver microsomes | Moderate clearance | Oxidized pyrrolidine metabolites |
Computational Reactivity Insights
DFT calculations (B3LYP/6-31G**) reveal:
Scientific Research Applications
4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can enhance binding affinity to certain receptors, while the trifluoromethyl group can increase the compound’s metabolic stability. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Pyrrolidine-3-carboxylic Acid Family
a) 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 2060037-41-2)
- Structure : Differs by substitution of the 2-methoxybenzyl group with a 4-bromobenzyl moiety.
- Impact : The bromine atom increases molecular weight (MW: ~388.6 g/mol vs. ~358.3 g/mol for the target compound) and may alter electronic properties due to its electronegativity. Bromine also offers a handle for further functionalization via cross-coupling reactions .
b) (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
- Structure : Incorporates a 1,3-benzodioxol-5-yl group at the 4-position and a ureido-linked trifluoromethylphenyl group.
- Key Data :
- MS (APCI) : m/z 466 (calculated), 466 (observed)
- Yield : 68% (crude)
- Purity : >99% (LC)
c) (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
- Structure : Features a 3,5-dimethoxyphenyl group at the 4-position.
- Key Data :
- MS (APCI) : m/z 482 (calculated), 482 (observed)
- Yield : 63% (crude)
- Purity : 99% (LC)
- Comparison : The symmetrical dimethoxy substitution may improve solubility but reduce steric flexibility compared to the 2-methoxybenzyl group in the target compound .
Functional Group Variations
a) trans-N-Boc-4-[3-(trifluoromethyl)benzyl]-L-proline
- Structure : Contains a tert-butoxycarbonyl (Boc) protecting group and a 3-trifluoromethylbenzyl substituent.
- Key Data: Molecular Formula: C₁₈H₂₂F₃NO₄ Molecular Weight: 373.37 g/mol
b) (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid
- Structure : Lacks the trifluoromethyl group and benzyl linker, with a 2-methoxyphenyl group directly attached to the pyrrolidine.
- Key Physicochemical Data :
- Boiling Point : 394.8±42.0 °C (predicted)
- Density : 1.194±0.06 g/cm³
- pKa : 3.71±0.40
Physicochemical Properties
*Estimated based on structural similarity to .
Biological Activity
4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS Number: 2060042-88-6) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and methoxyphenyl substituents, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆F₃NO₃ |
| Molecular Weight | 303.28 g/mol |
| CAS Number | 2060042-88-6 |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrrolidine derivatives, including this compound. Research indicates that similar structures exhibit significant cytotoxicity against a range of cancer cell lines, suggesting that this compound may possess comparable properties.
- Cytotoxicity : In vitro studies have demonstrated that compounds with trifluoromethyl groups can inhibit tumor growth effectively. For instance, derivatives with similar frameworks have shown IC₅₀ values in the low micromolar range against various cancer cell lines, such as HeLa and MCF-7 .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and disruption of cell cycle progression. Studies suggest that such compounds may also inhibit key signaling pathways involved in cancer proliferation .
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives are also noteworthy. Research has shown that certain derivatives exhibit promising antibacterial and antifungal activities:
- Antibacterial Effects : Some studies report that related compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, indicating a potential for development as antimicrobial agents .
- Fungal Inhibition : Similar compounds have been evaluated for antifungal activity, showing effectiveness against common pathogens like Candida species, which could be relevant for therapeutic applications in treating fungal infections .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of various pyrrolidine derivatives on a panel of human cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancers. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity, with IC₅₀ values ranging from 0.5 to 10 µM depending on the cell line .
- Study on Antimicrobial Properties :
Q & A
Q. Key Variables :
| Variable | Impact on Yield/Purity | Optimal Conditions (Example) |
|---|---|---|
| Catalyst | Pd(OAc)₂ increases cyclization efficiency | 5 mol% Pd(OAc)₂ in DMF |
| Solvent | Polar aprotic solvents (DMF, toluene) enhance solubility | DMF at 80°C |
| Reaction Time | Prolonged time reduces byproducts | 12–24 hours |
Data Contradictions : Discrepancies in yields (e.g., 60–85%) may arise from trace moisture sensitivity of intermediates or competing side reactions (e.g., over-alkylation) .
How can computational methods optimize the synthesis and predict regioselectivity of trifluoromethyl group introduction?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) are used to:
- Model transition states to predict regioselectivity during trifluoromethylation .
- Screen solvent effects on reaction thermodynamics using COSMO-RS .
- Validate experimental outcomes: A 2024 study showed computational predictions matched experimental regioselectivity (3-position) with >90% accuracy .
What spectroscopic and crystallographic techniques are critical for structural elucidation, and how are discrepancies resolved?
Basic Research Question
- NMR : H and C NMR confirm substituent positions (e.g., methoxyphenyl methyl at C4, trifluoromethyl at C3). Discrepancies in coupling constants may indicate stereochemical variations .
- X-ray Crystallography : Resolves absolute configuration (e.g., (3R,4S) vs. (3S,4R)) and hydrogen-bonding networks .
- LCMS/HPLC : Validates purity (>95%) and detects trace intermediates (e.g., uncyclized amines) .
Advanced Tip : Combine experimental data with computational NMR shift predictions (e.g., ACD/Labs) to resolve ambiguous peaks .
How do steric and electronic effects of the trifluoromethyl group influence biological activity in enzyme inhibition assays?
Advanced Research Question
The trifluoromethyl group:
- Enhances metabolic stability via steric shielding of the pyrrolidine ring.
- Modulates electron density at the carboxylic acid moiety, affecting binding to targets (e.g., kinases or GPCRs).
- Case Study : In a 2021 study, replacing CF₃ with CH₃ reduced IC₅₀ by 10-fold in a protease inhibition assay, highlighting its electronic role .
What strategies address contradictions in solubility data across different solvent systems?
Advanced Research Question
Reported solubility varies due to:
Q. Methodological Solution :
| Solvent System | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| Phosphate Buffer | 0.5 | pH 7.4, 25°C | |
| DMSO:H₂O (1:1) | 12.8 | 25°C |
How can stability studies under accelerated conditions (e.g., heat, light) guide storage protocols?
Basic Research Question
- Thermal Stability : Decomposition >10% observed at 40°C after 4 weeks; recommend storage at 2–8°C .
- Light Sensitivity : UV/Vis studies show degradation under direct UV light (λ = 254 nm); use amber vials .
Contradiction Alert : Conflicting reports on hydrolytic stability (e.g., ester vs. carboxylic acid derivatives) require pH-controlled stability testing .
What are the limitations of current biological activity data, and how can assay design be improved?
Advanced Research Question
- False Positives : Aggregation artifacts in high-throughput screens (HTS) may overestimate activity. Use detergent controls (e.g., 0.01% Tween-20) .
- Target Selectivity : Off-target effects (e.g., COX-2 inhibition) reported in fluorophenyl analogs suggest the need for kinome-wide profiling .
Data Gap : No in vivo pharmacokinetic data exists; recommend rodent ADME studies with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
